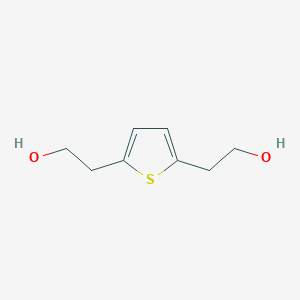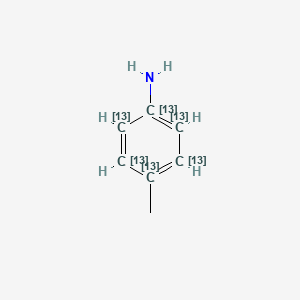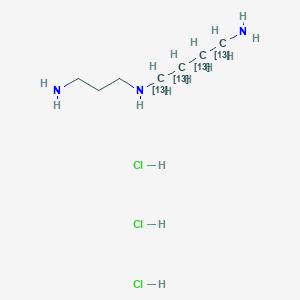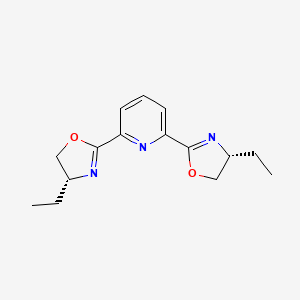
Ruxolitinib metabolite M18
Overview
Description
Ruxolitinib M18 metabolite is a pharmacologically active metabolite of Ruxolitinib . Ruxolitinib is a tyrosine kinase inhibitor that targets the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways . The metabolite is used in Ruxolitinib impurity profiling during commercial production of Ruxolitinib and its related formulations .
Synthesis Analysis
Ruxolitinib is largely metabolized by CYP3A4 to multiple oxidized metabolites. The major human circulating metabolites are M18 formed by 2-hydroxylation of the cyclopentyl ring, and two other hydroxylated stereoisomers formed by 3-hydroxylation . Microbial biotransformation was successful in producing all diastereoisomers of the 2– and 3– hydroxylated metabolites of ruxolitinib, in addition to the ketone derivatives .
Molecular Structure Analysis
The molecular structure of Ruxolitinib M18 metabolite is represented by the chemical formula C17H18N6O . The InChI key is YIOHYHBNMPEYIR-HNFVBEJKSA-N . The IUPAC name is (3R)-3- (2-hydroxycyclopentyl)-3- (4- {1H-pyrrolo [2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile .
Chemical Reactions Analysis
Ruxolitinib is well absorbed, has 95% bio-availability, and is bound to albumin for 97%. Metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of ruxolitinib are pharmacologically active .
Physical And Chemical Properties Analysis
The average weight of Ruxolitinib M18 metabolite is 322.372 . The logP value is 0.64, indicating its partition coefficient between n-octanol and water . The pKa values for the strongest acidic and basic are 11.57 and 5.24 respectively . The molecule has 5 hydrogen acceptor counts and 2 hydrogen donor counts .
Mechanism of Action
Ruxolitinib is a tyrosine kinase inhibitor targeting the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathways . It is used to treat myelofibrosis, polycythemia vera and steroid refractory graft versus host disease in the setting of allogeneic stem cell transplantation .
properties
IUPAC Name |
(3R)-3-(2-hydroxycyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c18-6-4-14(12-2-1-3-15(12)24)23-9-11(8-22-23)16-13-5-7-19-17(13)21-10-20-16/h5,7-10,12,14-15,24H,1-4H2,(H,19,20,21)/t12?,14-,15?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOHYHBNMPEYIR-HNFVBEJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C(C1)O)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1315607-85-2 | |
| Record name | Ruxolitinib metabolite M18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315607852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INCB-27598 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9V2A7I5VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B3321149.png)



![5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one](/img/structure/B3321178.png)
![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B3321180.png)

![3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B3321194.png)

![2,3-Dihydrofuro[3,4-b][1,4]dioxine](/img/structure/B3321210.png)

